4-Chloro-3-fluoro-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains nitrogen in its ring structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chloro, fluoro, and nitro substituents on the pyridine ring imparts distinct reactivity and stability characteristics to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-chloro-3-fluoropyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach includes the halogenation of 3-fluoro-5-nitropyridine using chlorine gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of 4-Chloro-3-fluoro-5-nitropyridine often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases are commonly used.
Reduction: Hydrogen gas with Pd/C, sodium borohydride, and other reducing agents.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with different functional groups.
Reduction: 4-Chloro-3-fluoro-5-aminopyridine.
Oxidation: Various oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-fluoro-5-nitropyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-3-fluoro-5-nitropyridine is primarily determined by its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can engage in halogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-fluoropyridine: Lacks the nitro group, resulting in different reactivity and applications.
3-Fluoro-5-nitropyridine:
4-Chloro-5-nitropyridine: Lacks the fluoro group, leading to variations in its properties and applications.
Uniqueness: 4-Chloro-3-fluoro-5-nitropyridine is unique due to the combination of chloro, fluoro, and nitro substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H2ClFN2O2 |
---|---|
Molekulargewicht |
176.53 g/mol |
IUPAC-Name |
4-chloro-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
InChI-Schlüssel |
JBCJEJGMOPZAEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.